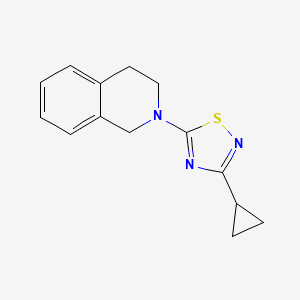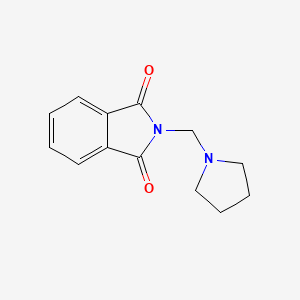![molecular formula C11H14N4S B7617835 2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione](/img/structure/B7617835.png)
2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione is a heterocyclic compound featuring a pyrrolidine ring attached to a triazolo[4,3-a]pyridine core with a thione group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyrrolidine and [1,2,4]triazolo[4,3-a]pyridine-3-thione as starting materials.
Reaction Conditions: The reaction involves the formation of a Schiff base followed by cyclization under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to enhance efficiency and yield. The use of catalysts such as acid catalysts can also improve the reaction rate and selectivity.
Types of Reactions:
Oxidation: The thione group can be oxidized to a sulfone under strong oxidizing conditions.
Reduction: The pyrrolidine ring can be reduced to a piperidine derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions at the pyrrolidine nitrogen atom.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: 2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-sulfone.
Reduction: 2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione.
Substitution: Various alkylated derivatives depending on the alkyl halide used.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties. Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes or receptors. Industry: The compound's unique structure makes it useful in material science for the development of new polymers and coatings.
Mechanism of Action
The mechanism by which 2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the specific application, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione: Similar structure but with a piperidine ring instead of pyrrolidine.
2-(Morpholin-4-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione: Similar structure but with a morpholine ring.
2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-oxide: Similar structure but with an oxide group instead of thione.
Uniqueness: The presence of the pyrrolidine ring and the thione group in 2-(Pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione gives it unique chemical and biological properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Further research and development could unlock even more uses and benefits.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridine-3-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c16-11-14-8-2-1-5-10(14)12-15(11)9-13-6-3-4-7-13/h1-2,5,8H,3-4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOEIHPOWOOBRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CN2C(=S)N3C=CC=CC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
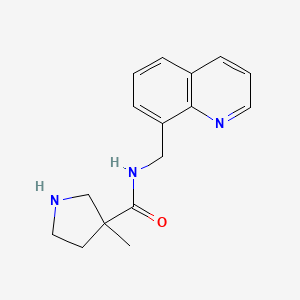

![4-[5-(3,5-Dimethylpyrazol-1-yl)pyridin-2-yl]-1,4-thiazepane](/img/structure/B7617772.png)
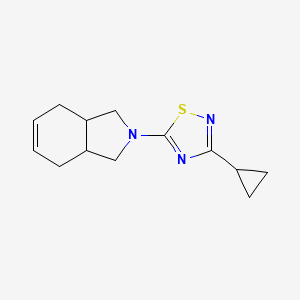

![2-(4-ethylphenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7617800.png)
![3-chloro-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)pyridin-4-amine](/img/structure/B7617811.png)
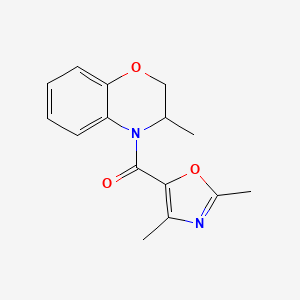
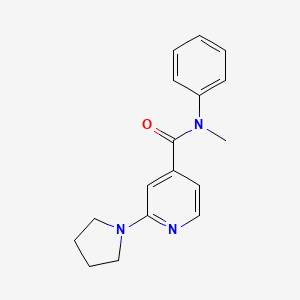
![5-(3-ethyl-1,2,4-thiadiazol-5-yl)-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B7617823.png)
![[(3S)-3-hydroxypyrrolidin-1-yl]-[2-(trifluoromethyl)cyclohexyl]methanone](/img/structure/B7617827.png)
